molecular formula C27H28FNO3 B5134043 2-Methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5134043
M. Wt: 433.5 g/mol
InChI Key: JHTBJUSVJWSFGY-UHFFFAOYSA-N
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Description

The compound 2-methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core fused with a cyclohexenone ring. Key structural elements include:

  • A 4-fluorophenyl group at position 2.
  • A phenyl substituent at position 5.
  • A 2-methylpropyl ester at position 2.
  • A methyl group at position 2.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, known for diverse pharmacological activities, including calcium channel modulation and antimicrobial properties .

Properties

IUPAC Name

2-methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO3/c1-16(2)15-32-27(31)24-17(3)29-22-13-20(18-7-5-4-6-8-18)14-23(30)26(22)25(24)19-9-11-21(28)12-10-19/h4-12,16,20,25,29H,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBJUSVJWSFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(4-fluorophenyl) acetoacetate with aniline derivatives, followed by cyclization and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Antitumor Activity : Studies have indicated that compounds similar to hexahydroquinolines exhibit significant antitumor properties. Research has shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The hexahydroquinoline framework has been associated with antimicrobial activity. Research indicates that modifications to the structure can enhance efficacy against bacterial strains .

Neuropharmacology

Research into neuropharmacological applications suggests potential benefits in treating neurological disorders.

  • CNS Activity : Certain derivatives have been explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Synthetic Chemistry

The synthesis of this compound offers valuable insights into synthetic methodologies.

  • Synthetic Routes : Various synthetic pathways have been developed to create this compound efficiently. These methods include multi-step reactions involving cyclization and functional group transformations .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated the antitumor efficacy of a related hexahydroquinoline derivative. The study involved:

  • Cell Lines Used : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The compound was found to induce apoptosis through the mitochondrial pathway.

Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing the potential for further development into a therapeutic agent.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of related compounds against common pathogens.

  • Pathogens Tested : Escherichia coli and Staphylococcus aureus.
  • Findings : The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

This highlights the potential for these compounds to serve as lead structures for new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and its analogs:

Compound Name Ester Group Position 4 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target: 2-Methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-... 2-Methylpropyl 4-Fluorophenyl Phenyl C28H29FNO4 462.54 -
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... Methyl 4-Methoxyphenyl - C19H21NO4 327.37
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... Ethyl 4-Fluorophenyl - C23H25FNO3 382.45
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-... Cyclohexyl 4-Hydroxy-3-methoxyphenyl Phenyl C30H32NO5 487.59
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... Ethyl 3-Hydroxyphenyl Phenyl C25H25NO4 403.47
Notes:
  • Cyclohexyl esters (e.g., ) further elevate molecular weight and steric bulk.
  • Substituent Effects: 4-Fluorophenyl (target and ): Fluorine’s electronegativity may improve metabolic stability and binding affinity via hydrophobic interactions. 3-Hydroxyphenyl (): Hydroxyl groups facilitate hydrogen bonding, influencing solubility and crystallinity.

Crystallographic and Hydrogen Bonding Differences

  • Target Compound: No crystallographic data is provided in the evidence.
  • Methyl 4-(4-methoxyphenyl)-... (): Crystal System: Monoclinic, space group P2₁/c. Conformation: Dihydropyridine ring adopts a twisted boat conformation; cyclohexenone ring is envelope-shaped. Intermolecular Interactions: N–H⋯O hydrogen bonds form infinite chains along the c-axis.
  • Cyclohexyl Analog (): Higher molecular weight (487.59 vs.

Pharmacological and Functional Insights

  • 1,4-DHP Derivatives (): Exhibit calcium channel modulation, antibacterial, and fungicidal activities. The target compound’s 4-fluorophenyl group may enhance bioactivity compared to methoxy or hydroxy analogs.
  • Ethyl 4-(4-fluorophenyl)-... (): Marketed for research applications, suggesting utility in drug discovery pipelines. Structural similarities to the target compound (4-fluorophenyl, ethyl ester) imply overlapping pharmacological profiles.

Biological Activity

2-Methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC27H28FNO3
Molecular Weight433.52 g/mol
LogP5.8575
Polar Surface Area44.779 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound may be attributed to its ability to interact with various molecular targets in biological systems. The structural features allow it to modulate enzyme activity and receptor interactions, influencing several biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may function as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and downstream signaling processes.
  • Antioxidant Activity : Quinoline derivatives are often studied for their potential antioxidant properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated moderate to good antimicrobial activity against various pathogens. This suggests that this compound could potentially possess comparable efficacy .

Anti-Cancer Properties

Quinoline derivatives have been explored extensively for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. In vitro studies have shown that certain quinoline compounds can effectively target cancer cells while sparing normal cells .

Case Study 1: Anticancer Activity

A recent study focused on a related quinoline derivative demonstrated its ability to inhibit the growth of breast cancer cells through apoptosis induction. The IC50 values indicated that the compound was effective at low concentrations, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of cholinesterases by various quinoline derivatives. Results indicated that these compounds could effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy. The specific activity of this compound in this context remains to be elucidated but is promising based on structural similarities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methylpropyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydroquinoline-3-carboxylate, and how do reaction parameters influence yield?

  • Answer : A modified Hantzsch multicomponent reaction is commonly employed. Key steps include:

  • Condensing 4-fluorobenzaldehyde, 2-methylpropyl acetoacetate, and ammonium acetate in ethanol under reflux (12–24 hours).
  • Acid catalysts (e.g., p-TsOH) improve cyclization efficiency .
  • Critical parameters:
  • Molar ratios (1:1:1.2 for aldehyde:ketoester:NH₄OAc).
  • Solvent polarity (ethanol or methanol enhances solubility of intermediates).
  • Temperature (reflux at 80–90°C minimizes side reactions).
  • Typical yields: 60–75% after silica gel chromatography .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign signals for the hexahydroquinoline core (e.g., NH at δ 8.5–9.0 ppm, ester carbonyl at δ 165–170 ppm) and substituents (fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • IR : Confirm ester C=O (1700–1750 cm⁻¹) and NH stretching (3200–3400 cm⁻¹) .
  • HPLC-MS : Validate molecular ion ([M+H]⁺) and purity (>95%) .

Q. How can researchers optimize purification strategies for this compound?

  • Answer :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves stereoisomers.
  • Recrystallization from ethanol/water (7:3) improves crystallinity .
  • HPLC with C18 columns (acetonitrile/water gradient) removes polar impurities .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-fluorophenyl vs. methoxyphenyl) impact crystallographic packing and hydrogen-bonding networks?

  • Answer : Substituents dictate crystal symmetry and intermolecular interactions. For example:

  • Fluorophenyl groups increase hydrophobic interactions, favoring monoclinic systems (e.g., P2₁/c) .
  • Methoxyphenyl derivatives exhibit stronger N–H···O hydrogen bonds (2.8–3.0 Å) due to electron-donating groups, as seen in related structures (Table 1) .

Table 1 : Crystallographic Data for Analogous Compounds

SubstituentSpace GroupHydrogen Bond Length (Å)Reference
4-MethoxyphenylP2₁/c2.89
3-ChlorophenylP-13.12

Q. What strategies resolve contradictions in reported biological activities (e.g., calcium modulation vs. no activity)?

  • Answer :

  • Purity validation : Ensure >98% purity via HPLC to exclude inactive impurities .
  • Assay conditions : Test calcium flux using HEK293 cells transfected with L-type channels (IC₅₀ comparisons require standardized protocols) .
  • Structural analogs : Compare fluorophenyl vs. chlorophenyl derivatives; electron-withdrawing groups (e.g., -F) may enhance membrane permeability .

Q. How can enantioselective synthesis be achieved for chiral hexahydroquinoline derivatives?

  • Answer :

  • Chiral catalysts : Use (R)-BINOL-phosphoric acid (20 mol%) in toluene to induce asymmetry (up to 85% ee) .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (hexane/isopropanol 9:1) .

Q. What mechanistic insights guide the design of antioxidant activity assays for this compound?

  • Answer :

  • DPPH assay : Monitor radical scavenging at 517 nm (IC₅₀ values correlate with electron-donating substituents) .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in neuronal cells to quantify oxidative stress reduction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

  • Answer :

  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols .
  • Metabolic interference : Confirm compound stability in culture media (e.g., ester hydrolysis by serum esterases) via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.